4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable catalyst such as piperidine . The reaction is usually carried out in ethanol as the solvent, and the product is obtained after purification by recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of biological activities and chemical properties. Similar compounds include:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol .
These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H10Cl2N4S |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-6-11(13(17)8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
HXISZTRXLVJJKN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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